![molecular formula C18H17N5 B14227148 1H-Pyrazolo[4,3-c]isoquinolin-7-amine, N,N,3-trimethyl-5-(2-pyridinyl)- CAS No. 824968-29-8](/img/structure/B14227148.png)
1H-Pyrazolo[4,3-c]isoquinolin-7-amine, N,N,3-trimethyl-5-(2-pyridinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrazolo[4,3-c]isoquinolin-7-amine, N,N,3-trimethyl-5-(2-pyridinyl)- is a heterocyclic compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a pyrazole ring fused to an isoquinoline moiety, makes it an interesting subject for research in various scientific fields.
Méthodes De Préparation
The synthesis of 1H-Pyrazolo[4,3-c]isoquinolin-7-amine, N,N,3-trimethyl-5-(2-pyridinyl)- typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 2-chloroquinoline derivatives with phenylhydrazine in the presence of a solvent like 1-pentanol, followed by N-alkylation using sodium carbonate . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
1H-Pyrazolo[4,3-c]isoquinolin-7-amine, N,N,3-trimethyl-5-(2-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the pyridine or pyrazole rings can be functionalized with different substituents.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the specific reaction .
Applications De Recherche Scientifique
1H-Pyrazolo[4,3-c]isoquinolin-7-amine, N,N,3-trimethyl-5-(2-pyridinyl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activities such as enzyme inhibition and receptor binding, making it useful in biochemical assays.
Medicine: It has potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Mécanisme D'action
The mechanism of action of 1H-Pyrazolo[4,3-c]isoquinolin-7-amine, N,N,3-trimethyl-5-(2-pyridinyl)- involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological activity being studied .
Comparaison Avec Des Composés Similaires
1H-Pyrazolo[4,3-c]isoquinolin-7-amine, N,N,3-trimethyl-5-(2-pyridinyl)- can be compared with other similar compounds, such as:
1H-Pyrazolo[3,4-b]quinolines: These compounds have a similar pyrazole-quinoline structure but differ in the position of the nitrogen atoms and substituents.
Pyrazolo[1,5-a]pyrimidines: These compounds are purine analogues and have different biological activities and applications.
Pyrazolo[5,1-c][1,2,4]triazines: These compounds are known for their antiviral and antitumor activities.
The uniqueness of 1H-Pyrazolo[4,3-c]isoquinolin-7-amine, N,N,3-trimethyl-5-(2-pyridinyl)- lies in its specific structure and the resulting biological activities, which may offer advantages over other similar compounds in certain applications.
Propriétés
Numéro CAS |
824968-29-8 |
|---|---|
Formule moléculaire |
C18H17N5 |
Poids moléculaire |
303.4 g/mol |
Nom IUPAC |
N,N,3-trimethyl-5-pyridin-2-yl-2H-pyrazolo[4,3-c]isoquinolin-7-amine |
InChI |
InChI=1S/C18H17N5/c1-11-16-18(22-21-11)13-8-7-12(23(2)3)10-14(13)17(20-16)15-6-4-5-9-19-15/h4-10H,1-3H3,(H,21,22) |
Clé InChI |
YMGIFDHDPCLUPQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=NN1)C3=C(C=C(C=C3)N(C)C)C(=N2)C4=CC=CC=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


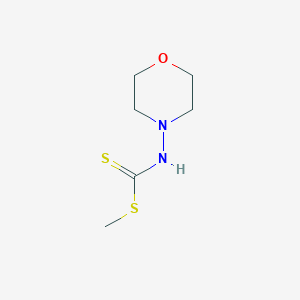
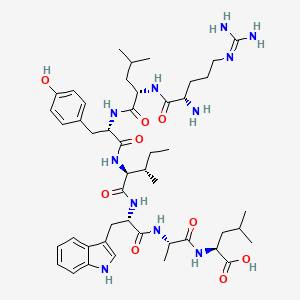
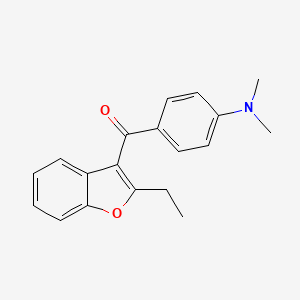
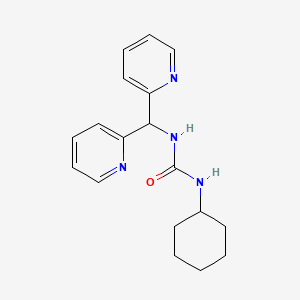
![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2,2,2-trifluoroacetamide](/img/structure/B14227081.png)
![2-[6-(1,3-Dihydro-2H-imidazol-2-ylidene)cyclohexa-2,4-dien-1-ylidene]-1,2-dihydro-4H-benzimidazol-4-one](/img/structure/B14227091.png)
![6-Dodecanamine, 5-[(phenylmethoxy)methyl]-, (5R,6R)-](/img/structure/B14227096.png)
![2-[(3-Chloropyridin-4-yl)(2,5-difluorophenyl)methanesulfonyl]pyrimidine](/img/structure/B14227098.png)

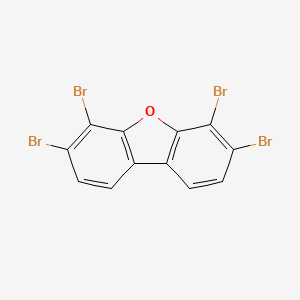
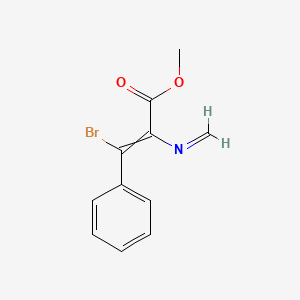

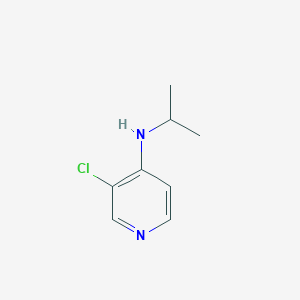
![3-[(E)-(4-Chlorophenyl)diazenyl]-2,1-benzoxazole](/img/structure/B14227116.png)
